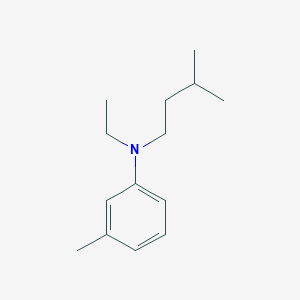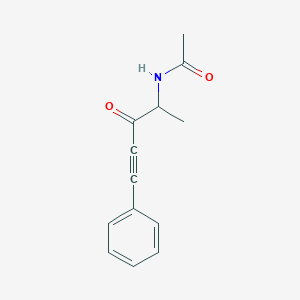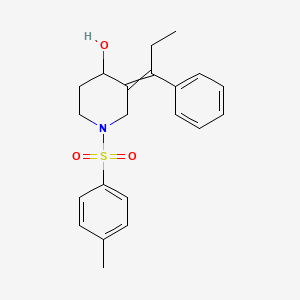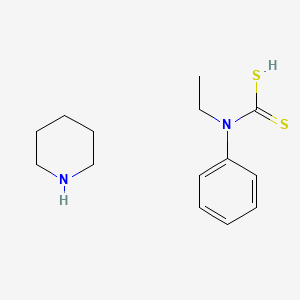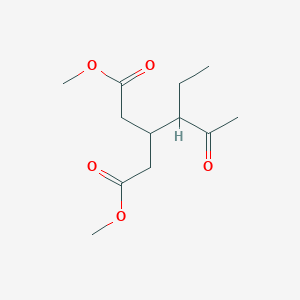
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester is a chemical compound with the molecular formula C₁₂H₂₀O₅ and a molecular weight of 244.288 g/mol . This compound is known for its unique structure, which includes a pentanedioic acid backbone with a 1-ethyl-2-oxopropyl group and two methyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester typically involves the esterification of pentanedioic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The 1-ethyl-2-oxopropyl group can also participate in various chemical reactions, influencing the compound’s overall activity and effects .
類似化合物との比較
Similar Compounds
Pentanedioic acid, dimethyl ester: Lacks the 1-ethyl-2-oxopropyl group, resulting in different chemical properties and reactivity.
Hexanedioic acid, dimethyl ester: Has a longer carbon chain, which affects its physical and chemical properties.
Butanedioic acid, dimethyl ester: Has a shorter carbon chain, leading to different reactivity and applications.
Uniqueness
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester is unique due to the presence of the 1-ethyl-2-oxopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific scientific research applications and industrial uses .
特性
CAS番号 |
863596-53-6 |
|---|---|
分子式 |
C12H20O5 |
分子量 |
244.28 g/mol |
IUPAC名 |
dimethyl 3-(2-oxopentan-3-yl)pentanedioate |
InChI |
InChI=1S/C12H20O5/c1-5-10(8(2)13)9(6-11(14)16-3)7-12(15)17-4/h9-10H,5-7H2,1-4H3 |
InChIキー |
SWMNDUMLYPRODM-UHFFFAOYSA-N |
正規SMILES |
CCC(C(CC(=O)OC)CC(=O)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


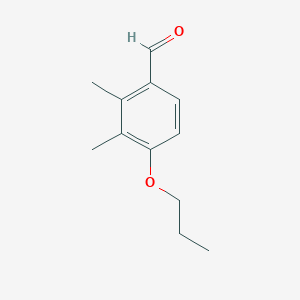
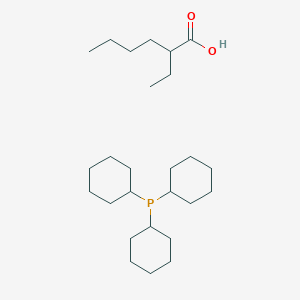
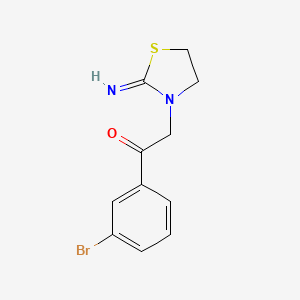
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
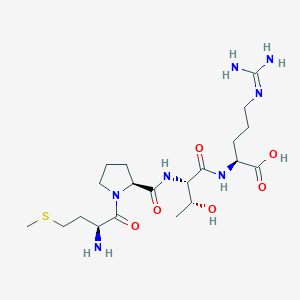
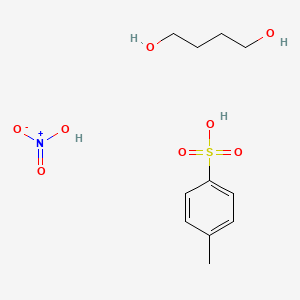
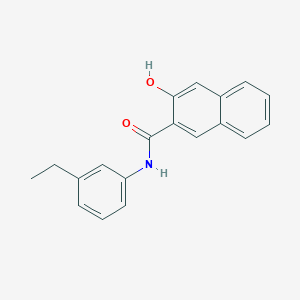
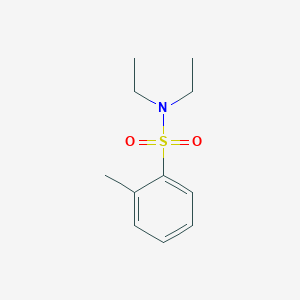
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
